Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, is a derivative of the glycopeptide antibiotic eremomycin. Glycopeptide antibiotics, such as eremomycin and vancomycin, are known for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . The modification of eremomycin with a 29-(2-admantyl)methyl group enhances its hydrophobicity, potentially improving its antibacterial activity and pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, involves several steps. Initially, eremomycin is subjected to deglycosidation using hydrogen fluoride (HF) to obtain the aglycone . The aglycone is then modified by introducing the 29-(2-admantyl)methyl group through a series of reactions involving hydrophobic arylalkyl groups and alkylenediamine spacers . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for deglycosidation, organic solvents for dissolution, and specific catalysts for facilitating reactions . Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of eremomycin with enhanced antibacterial activity and improved pharmacokinetic properties . These derivatives are tested for their effectiveness against different bacterial strains to identify the most potent compounds .
Applications De Recherche Scientifique
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, involves binding to cell wall intermediates terminating in D-Ala-D-Ala . This interaction inhibits the transglycosidation and transpeptidation processes, leading to the interruption of peptidoglycan synthesis in bacterial cell walls . The hydrophobic 29-(2-admantyl)methyl group enhances the compound’s ability to penetrate bacterial cell membranes, increasing its antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used for treating infections caused by MRSA and penicillin-resistant Streptococcus pneumoniae.
Ristocetin: A glycopeptide antibiotic with a different substitution pattern but similar antibacterial properties.
Uniqueness
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, stands out due to its enhanced hydrophobicity and improved pharmacokinetic properties .
Propriétés
Numéro CAS |
562105-25-3 |
---|---|
Formule moléculaire |
C57H56ClN7O16 |
Poids moléculaire |
1130.5 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-36-(2-adamantylmethyl)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C57H56ClN7O16/c58-34-15-25-4-8-38(34)81-40-17-28-16-39(51(40)72)80-29-5-1-23(2-6-29)49(70)47-56(77)64-46(57(78)79)33-19-37(67)32(18-30-26-10-21-9-22(12-26)13-27(30)11-21)50(71)42(33)31-14-24(3-7-36(31)66)44(54(75)65-47)63-55(76)45(28)62-52(73)35(20-41(59)68)61-53(74)43(60)48(25)69/h1-8,14-17,19,21-22,26-27,30,35,43-49,66-67,69-72H,9-13,18,20,60H2,(H2,59,68)(H,61,74)(H,62,73)(H,63,76)(H,64,77)(H,65,75)(H,78,79)/t21?,22?,26?,27?,30?,35-,43+,44+,45+,46-,47-,48+,49+/m0/s1 |
Clé InChI |
VADYNDIXZGALFR-ORAWRPTHSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)C3CC4=C(C=C5[C@H](NC(=O)[C@@H]6[C@@H](C7=CC=C(C=C7)OC8=C(C9=CC(=C8)[C@H](C(=O)N[C@H](C1=CC(=C(C=C1)O)C5=C4O)C(=O)N6)NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O9)C=C1)Cl)O)N)CC(=O)N)O)O)C(=O)O)O |
SMILES canonique |
C1C2CC3CC1CC(C2)C3CC4=C(C=C5C(NC(=O)C6C(C7=CC=C(C=C7)OC8=C(C9=CC(=C8)C(C(=O)NC(C1=CC(=C(C=C1)O)C5=C4O)C(=O)N6)NC(=O)C(NC(=O)C(C(C1=CC(=C(O9)C=C1)Cl)O)N)CC(=O)N)O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.